molecular formula C11H24ClNO B4686814 2-[(cyclohexylmethyl)amino]butan-1-ol hydrochloride

2-[(cyclohexylmethyl)amino]butan-1-ol hydrochloride

Cat. No. B4686814
M. Wt: 221.77 g/mol
InChI Key: KFIVHUAVJDDPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(cyclohexylmethyl)amino]butan-1-ol hydrochloride, also known as CX614, is a compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. This compound belongs to the family of ampakines, which are compounds that enhance the activity of AMPA receptors in the brain. CX614 has been found to have a number of interesting properties, including the ability to enhance synaptic plasticity, improve memory, and increase the efficacy of certain drugs.

Mechanism of Action

The mechanism of action of 2-[(cyclohexylmethyl)amino]butan-1-ol hydrochloride involves the enhancement of AMPA receptor activity. AMPA receptors are a type of ionotropic glutamate receptor that are involved in the transmission of excitatory signals in the brain. This compound has been found to enhance the activity of these receptors, leading to an increase in synaptic plasticity and improved memory.
Biochemical and Physiological Effects:
This compound has been found to have a number of interesting biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), a process that is involved in the formation of new memories. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(cyclohexylmethyl)amino]butan-1-ol hydrochloride is that it has been extensively studied in the laboratory, and its effects on synaptic plasticity and memory have been well-characterized. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its potential therapeutic applications in humans are not yet fully understood.

Future Directions

There are a number of potential future directions for research on 2-[(cyclohexylmethyl)amino]butan-1-ol hydrochloride. One area of interest is the development of more potent and selective ampakines that can enhance AMPA receptor activity without causing unwanted side effects. Another area of interest is the use of this compound in combination with other drugs to enhance their efficacy in the treatment of neurological disorders. Finally, the potential use of this compound in the treatment of other conditions, such as depression and anxiety, warrants further investigation.

Scientific Research Applications

2-[(cyclohexylmethyl)amino]butan-1-ol hydrochloride has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to enhance synaptic plasticity, improve memory, and increase the efficacy of certain drugs. This compound has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

2-(cyclohexylmethylamino)butan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO.ClH/c1-2-11(9-13)12-8-10-6-4-3-5-7-10;/h10-13H,2-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIVHUAVJDDPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1CCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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